molecular formula C17H13Cl2N3O5S B2895567 2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886929-85-7

2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2895567
CAS No.: 886929-85-7
M. Wt: 442.27
InChI Key: CLORLJAOGAEBKJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a methylsulfonyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

    Coupling of the dichlorophenoxyacetic acid with the oxadiazole: This step involves the formation of an amide bond between the carboxylic acid group of the dichlorophenoxyacetic acid and the amine group of the oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the dichlorophenoxy group could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its biological activity can be explored for potential use as a herbicide or pesticide, given its structural similarity to known bioactive compounds.

    Medicine: The compound’s unique structure may offer therapeutic potential

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)12-4-2-3-10(7-12)16-21-22-17(27-16)20-15(23)9-26-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLORLJAOGAEBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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